molecular formula C10H12ClNO B12088519 1-(Benzylideneamino)-3-chloro-propan-2-ol CAS No. 6937-15-1

1-(Benzylideneamino)-3-chloro-propan-2-ol

Cat. No.: B12088519
CAS No.: 6937-15-1
M. Wt: 197.66 g/mol
InChI Key: PHFWZIAEQLVDMM-UHFFFAOYSA-N
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Description

1-(Benzylideneamino)-3-chloro-propan-2-ol is an organic compound characterized by the presence of a benzylideneamino group attached to a 3-chloro-propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzylideneamino)-3-chloro-propan-2-ol can be synthesized through the condensation reaction between benzaldehyde and 3-chloro-2-aminopropanol. The reaction typically occurs in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst like an acid or base to facilitate the condensation process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylideneamino)-3-chloro-propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).

Major Products Formed:

Scientific Research Applications

1-(Benzylideneamino)-3-chloro-propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzylideneamino)-3-chloro-propan-2-ol involves its interaction with specific molecular targets. The benzylideneamino group can form Schiff bases with various substrates, leading to the formation of stable complexes. These interactions can modulate biological pathways and exert effects such as antimicrobial activity by disrupting cellular processes .

Comparison with Similar Compounds

  • 1-(Benzylideneamino)-3-cyano-propan-2-ol
  • 1-(Benzylideneamino)-3-hydroxy-propan-2-ol
  • 1-(Benzylideneamino)-3-bromo-propan-2-ol

Comparison: 1-(Benzylideneamino)-3-chloro-propan-2-ol is unique due to the presence of the chloro group, which imparts distinct reactivity and chemical properties. Compared to its cyano, hydroxy, and bromo analogs, the chloro derivative exhibits different substitution patterns and reactivity profiles, making it suitable for specific synthetic applications .

Properties

CAS No.

6937-15-1

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-(benzylideneamino)-3-chloropropan-2-ol

InChI

InChI=1S/C10H12ClNO/c11-6-10(13)8-12-7-9-4-2-1-3-5-9/h1-5,7,10,13H,6,8H2

InChI Key

PHFWZIAEQLVDMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NCC(CCl)O

Origin of Product

United States

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